molecular formula C4H4ClN3OS B12953529 4-Chloro-N-hydroxythiazole-5-carboximidamide

4-Chloro-N-hydroxythiazole-5-carboximidamide

Cat. No.: B12953529
M. Wt: 177.61 g/mol
InChI Key: XHCNFEIJDWZUAC-UHFFFAOYSA-N
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Description

4-Chloro-N-hydroxythiazole-5-carboximidamide is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a chloro group and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-hydroxythiazole-5-carboximidamide typically involves the reaction of a thioamide with monobromomalonamide (2-bromopropanediamide) in the presence of pyridine and absolute ethanol under reflux conditions. This one-step method has been reported to yield good-to-excellent results .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-hydroxythiazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-N-hydroxythiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-N-hydroxythiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H4ClN3OS

Molecular Weight

177.61 g/mol

IUPAC Name

4-chloro-N'-hydroxy-1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C4H4ClN3OS/c5-3-2(4(6)8-9)10-1-7-3/h1,9H,(H2,6,8)

InChI Key

XHCNFEIJDWZUAC-UHFFFAOYSA-N

Isomeric SMILES

C1=NC(=C(S1)/C(=N/O)/N)Cl

Canonical SMILES

C1=NC(=C(S1)C(=NO)N)Cl

Origin of Product

United States

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